molecular formula C14H14BrNO2 B8483611 3-Bromo-5-((4-methoxybenzyl)oxy)aniline

3-Bromo-5-((4-methoxybenzyl)oxy)aniline

Cat. No.: B8483611
M. Wt: 308.17 g/mol
InChI Key: MLSCXOJKHIHKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-((4-methoxybenzyl)oxy)aniline is a useful research compound. Its molecular formula is C14H14BrNO2 and its molecular weight is 308.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxy]aniline

InChI

InChI=1S/C14H14BrNO2/c1-17-13-4-2-10(3-5-13)9-18-14-7-11(15)6-12(16)8-14/h2-8H,9,16H2,1H3

InChI Key

MLSCXOJKHIHKRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine. A dry tube was charged with 6-benzyloxy-pyridin-3-ylamine (68 mg, 0.34 mmol), 1,3-dibromo-5-(4-methoxy-benzyloxy)-benzene (126 mg, 0.34 mmol), NaOtBu (46 mg, 0.48 mmol), Pd2(dba)3 (3.1 mg, 0.0034 mmol), BINAP (6.3 mg, 0.01 mmol) and degassed toluene (2 mL). The tube was heated in a microwave reactor at 120° C. for 1 h. After cooling down to room temperature, the reaction mixture was loaded directly on Celite®. Chromatographic purification afforded 6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine as a yellow oil (78.8 mg, 47%).
Name
(6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
3.1 mg
Type
catalyst
Reaction Step Two
Name
Quantity
6.3 mg
Type
catalyst
Reaction Step Two

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